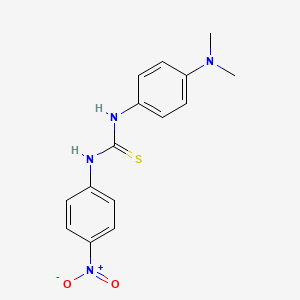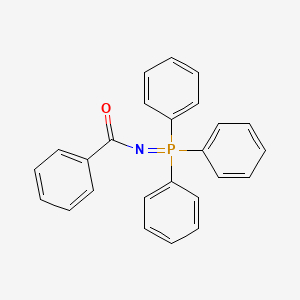
n-(triphenyl-|E5-phosphanylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(triphenyl-|E5-phosphanylidene)benzamide: is a chemical compound with the molecular formula C25H20NOP It is known for its unique structure, which includes a phosphanylidene group attached to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(triphenyl-|E5-phosphanylidene)benzamide can be achieved through various methods. One notable method involves the visible-light-induced decarboxylation of dioxazolones to form phosphinimidic amides and ureas. This reaction is carried out under mild conditions using visible light as a catalyst, resulting in high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: n-(triphenyl-|E5-phosphanylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide (TPPO) under specific conditions.
Reduction: Reduction reactions can modify the phosphanylidene group, leading to different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Triphenylphosphine oxide (TPPO): A major product formed during oxidation reactions.
Various derivatives: Depending on the specific reaction conditions and reagents used, a range of derivatives can be synthesized.
Applications De Recherche Scientifique
Chemistry: n-(triphenyl-|E5-phosphanylidene)benzamide is used in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of n-(triphenyl-|E5-phosphanylidene)benzamide involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzamide: A simpler amide derivative of benzoic acid, used in various pharmaceutical applications.
Triphenylphosphine: A related compound with a phosphine group, widely used in organic synthesis.
Uniqueness: n-(triphenyl-|E5-phosphanylidene)benzamide stands out due to its unique combination of a phosphanylidene group and a benzamide moiety. This structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
17436-52-1 |
|---|---|
Formule moléculaire |
C25H20NOP |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
N-(triphenyl-λ5-phosphanylidene)benzamide |
InChI |
InChI=1S/C25H20NOP/c27-25(21-13-5-1-6-14-21)26-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
HXUHLJYSGJCHSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



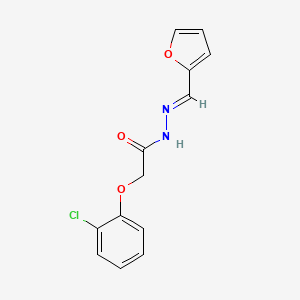


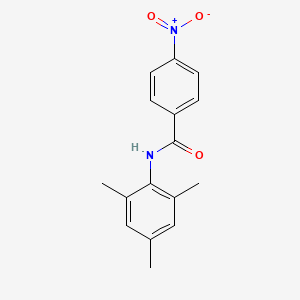
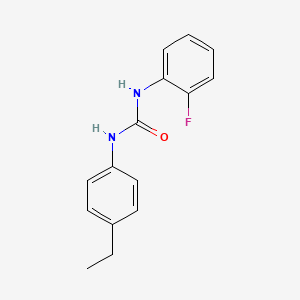

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
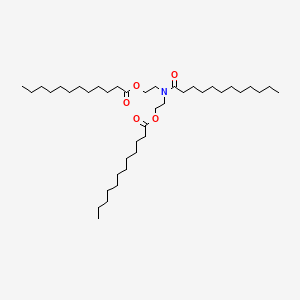
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
